![molecular formula C9H8N2O2 B1334189 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 80353-93-1](/img/structure/B1334189.png)
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
“6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid” is a heterocyclic compound . It has the empirical formula C9H8N2O2 and a molecular weight of 176.17 . This compound is part of a class of molecules known as imidazopyridines, which are recognized for their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including “6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid”, has been the subject of various studies . These methods often involve multicomponent reactions, condensation reactions, intramolecular cyclizations, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations .
Molecular Structure Analysis
The molecular structure of “6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid” can be represented by the SMILES string CC1=CN2C=C(N=C2C=C1)C(=O)O
. This indicates that the molecule contains a methyl group attached to an imidazo[1,2-a]pyridine ring, which is further connected to a carboxylic acid group.
Scientific Research Applications
Bioimaging
The compound’s derivatives can be designed to function as fluorescent probes. These probes can be used in bioimaging to track biological processes in real-time, providing insights into cellular functions and aiding in the diagnosis of diseases .
Tuberculosis Treatment
Specific analogues of this compound have been investigated for their efficacy in treating tuberculosis. These compounds target the energy metabolism of the tuberculosis bacteria, potentially leading to new treatments for this challenging disease .
Mechanism of Action
Target of Action
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is a derivative of imidazo[1,2-a]pyridine, a class of compounds that have been recognized for their wide range of applications in medicinal chemistry . These compounds have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . They have also been used as covalent inhibitors in the treatment of cancers .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been known to interact with their targets and cause changes that lead to their therapeutic effects . For instance, they have been used to inhibit KRAS G12C, a common mutation in various types of cancer .
Biochemical Pathways
For example, they have been used to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Pharmacokinetics
One of the imidazo[1,2-a]pyridine derivatives, q203, has been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been known to exhibit significant activity against mdr-tb and xdr-tb . In the case of cancer treatment, they have shown potential as covalent inhibitors .
properties
IUPAC Name |
6-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-8-10-7(9(12)13)5-11(8)4-6/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSQTKHVHYSKLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374951 | |
Record name | 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80353-93-1 | |
Record name | 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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